molecular formula C20H22N4O3 B11185277 2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11185277
M. Wt: 366.4 g/mol
InChI Key: BFJMIULCWFGSEY-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenylamine is introduced.

    Attachment of the Phenylethyl Group: This can be done through a coupling reaction, such as a reductive amination or a similar method.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures .

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[(4-methoxyphenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide include:

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-6-oxo-N-(2-phenylethyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-27-16-9-7-15(8-10-16)22-20-23-17(13-18(25)24-20)19(26)21-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,26)(H2,22,23,24,25)

InChI Key

BFJMIULCWFGSEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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